molecular formula C23H23FN8OS B10898381 2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide

2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide

Cat. No.: B10898381
M. Wt: 478.5 g/mol
InChI Key: FYQAZHOWNSCITI-UHFFFAOYSA-N
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Description

2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly as inhibitors of specific enzymes or receptors involved in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from commercially available starting materials

    Formation of Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts to facilitate the reaction.

    Introduction of Cyclopropyl and Fluorobenzyl Groups: These groups are typically introduced through nucleophilic substitution reactions, where the pyrazolo[3,4-b]pyridine core reacts with cyclopropyl and fluorobenzyl halides in the presence of a base.

    Attachment of Hydrazinecarbothioamide Moiety: This final step involves the reaction of the intermediate compound with hydrazinecarbothioamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles in the presence of appropriate catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted analogs.

Scientific Research Applications

2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of diseases where specific enzymes play a critical role.

    Medicine: Explored for its therapeutic potential, especially as a candidate for drug development targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating the associated biological pathways. This can lead to various therapeutic effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE
  • **2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE

Uniqueness

The uniqueness of 2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE lies in its specific structural features, such as the presence of the fluorobenzyl group, which can significantly influence its biological activity and selectivity compared to similar compounds.

Properties

Molecular Formula

C23H23FN8OS

Molecular Weight

478.5 g/mol

IUPAC Name

1-[(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]thiourea

InChI

InChI=1S/C23H23FN8OS/c1-13-20-18(9-19(15-5-6-15)27-21(20)31(2)30-13)22(33)28-29-23(34)26-17-10-25-32(12-17)11-14-3-7-16(24)8-4-14/h3-4,7-10,12,15H,5-6,11H2,1-2H3,(H,28,33)(H2,26,29,34)

InChI Key

FYQAZHOWNSCITI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NNC(=S)NC4=CN(N=C4)CC5=CC=C(C=C5)F)C

Origin of Product

United States

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